Midazolam-d6

Matrix Effect LC-MS/MS Bioanalysis

Select Midazolam-d6 as your internal standard for LC-MS/MS to eliminate unreliable quantification caused by non‑deuterated analogs. The +6 Da mass shift completely avoids spectral overlap and cross‑talk, while preserving co‑elution necessary to compensate ion suppression exceeding 15–25%. Validated in femtomolar‑sensitivity methods for 1–100 µg oral doses, this reagent is essential for CYP3A phenotyping, DDI trials, ANDA submissions, and high‑throughput probe‑substrate cocktails.

Molecular Formula C18H13ClFN3
Molecular Weight 331.8 g/mol
Cat. No. B15294789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidazolam-d6
Molecular FormulaC18H13ClFN3
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F
InChIInChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2
InChIKeyDDLIGBOFAVUZHB-PKRPFQJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Midazolam-d6: A Deuterated Internal Standard for Accurate LC-MS/MS Quantification in Bioanalytical Workflows


Midazolam-d6 is a stable isotope-labeled (SIL) analogue of the benzodiazepine drug midazolam, a key probe substrate for CYP3A phenotyping [1]. Synthesized by substituting six hydrogen atoms with deuterium (C18H7D6ClFN3), it has a molecular weight of 331.80 g/mol, creating a mass difference of +6 Da from the unlabeled analyte [2]. This mass shift enables its primary use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects and variability in sample preparation, facilitating precise quantification of midazolam and its metabolites in complex biological matrices .

Why Midazolam-d6 Cannot Be Replaced by Non-Deuterated or D4 Analogs in Critical Quantitative Assays


Using a non-deuterated structural analog or a less-deuterated variant (e.g., Midazolam-d4) as an internal standard introduces quantifiable risks to assay accuracy and reproducibility . Non-isotopic internal standards often exhibit different extraction efficiencies and ionization responses in LC-MS/MS compared to the target analyte, failing to compensate for significant matrix effects that can cause signal suppression or enhancement exceeding 15-25% [1]. While SIL internal standards are the gold standard for mitigating these effects, the degree of isotopic labeling directly impacts performance. Insufficient mass difference between the analyte and IS can lead to spectral overlap and cross-talk , while a mass difference too large can cause differences in chromatographic retention time, preventing optimal co-elution, which is essential for correcting ion suppression [2].

Head-to-Head Analytical Performance: Midazolam-d6 vs. Alternative Internal Standards


Quantified Reduction in Matrix Effects: Deuterated SIL-IS vs. Non-Deuterated Analogs

Stable isotope-labeled internal standards (SIL-IS) like Midazolam-d6 are proven to provide superior correction for ion suppression/enhancement compared to non-labeled structural analogs. While the use of a non-deuterated analog can result in matrix effects causing >25% deviation in analyte response, methods employing a SIL-IS have been shown to minimize plasma matrix effects to <15% for midazolam [1].

Matrix Effect LC-MS/MS Bioanalysis

Analytical Validation Linearity: Midazolam-d6 Enabled Method Performance

In a validated method for quantifying midazolam and its metabolites in human plasma and oral fluid, the use of Midazolam-d6 as an internal standard supported excellent linearity across a clinically relevant concentration range [1]. This performance is a prerequisite for accurate quantification in pharmacokinetic studies.

Method Validation Linearity LC-MS

Assay Accuracy and Precision Using Midazolam-d6 as Internal Standard

The LC-MS/MS method validated with Midazolam-d6 demonstrated high intra- and inter-day accuracy and precision, critical for reliable sample quantification. Accuracy across three QC levels ranged from 92.1% to 102.3%, with corresponding coefficients of variation (CV, a measure of precision) below 7.3% [1].

Accuracy Precision LC-MS/MS Bioanalysis

Achieving Ultra-Low Quantification Limits for Microdosing Studies

Midazolam-d6 has been successfully employed as an internal standard in ultra-sensitive LC-MS/MS methods designed to support midazolam microdosing studies. One validated method achieved a lower limit of quantification (LLOQ) of 0.1 pg/mL using a 500 μL plasma sample [1]. In another study, the use of deuterated internal standards (including Midazolam-d6) facilitated an LLOQ of 50 fg/mL (154 fmol/L) for midazolam, enabling pharmacokinetic assessment after a 1 μg oral dose [2].

Lower Limit of Quantification Microdosing CYP3A Phenotyping

Procurement-Relevant Application Scenarios for Midazolam-d6 in Bioanalysis


Validated LC-MS/MS Method Development for CYP3A Drug-Drug Interaction (DDI) Studies

Midazolam-d6 is the internal standard of choice for developing and validating LC-MS/MS methods for quantifying midazolam and its 1'- and 4-hydroxy metabolites in human plasma. Its use is documented in peer-reviewed studies for CYP3A phenotyping, enabling the accurate measurement of probe drug concentrations after oral or IV administration of sub-therapeutic (2 mg) doses [1]. This application is critical for pharmaceutical companies and CROs conducting clinical DDI trials.

Supporting Microdosing and Phase 0 Clinical Trials for CYP3A4 Activity Assessment

For studies requiring ultra-sensitive quantification of midazolam from microgram (1-100 μg) doses, Midazolam-d6 is an essential reagent. It has been validated in assays achieving femtomolar lower limits of quantification, enabling the reliable construction of pharmacokinetic profiles for at least 10 hours post-dose [2]. This capability is central to innovative Phase 0 trials and minimizing drug exposure in volunteers.

Regulatory-Compliant ANDA and Commercial Batch Release Testing

Midazolam-d6 can be used as a reference standard for analytical method validation (AMV) and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions and the commercial production of Midazolam drug products [3]. Its well-characterized nature supports compliance with regulatory guidelines for impurity and potency testing.

Simultaneous Quantification in Multi-Analyte 'Cocktail' Assays

In high-throughput pharmacology studies, Midazolam-d6 is used as part of a deuterated internal standard 'cocktail' for the simultaneous quantification of multiple CYP450 probe substrates from a single sample . This approach is essential for assessing complex drug metabolism profiles and herb-drug interactions, maximizing data yield from limited biological specimens like plasma or hepatocyte incubations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midazolam-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.